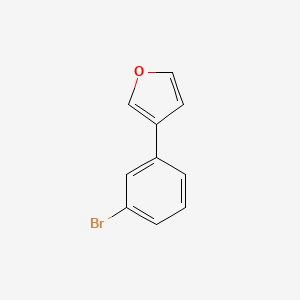

3-(3-Bromophenyl)furan

Description

3-(3-Bromophenyl)furan is a brominated aromatic heterocyclic compound featuring a furan ring substituted with a 3-bromophenyl group at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development. The compound is synthesized via methods such as transition-metal-free continuous-flow photochemistry (e.g., using rose Bengal as a photosensitizer) , or Pd-catalyzed C–H arylation of 3-bromofuran derivatives . Its reactivity is influenced by the electron-withdrawing bromine atom, which enhances stability and directs regioselectivity in further functionalization.

Properties

CAS No. |

918625-95-3 |

|---|---|

Molecular Formula |

C10H7BrO |

Molecular Weight |

223.07 g/mol |

IUPAC Name |

3-(3-bromophenyl)furan |

InChI |

InChI=1S/C10H7BrO/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-7H |

InChI Key |

HBGYKTPZYRCFGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=COC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)furan typically involves the following steps:

Bromination of Phenylfuran: The initial step involves the bromination of phenylfuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. This reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Suzuki-Miyaura Coupling: Another common method involves the Suzuki-Miyaura coupling reaction. This method uses a palladium catalyst to couple a 3-bromophenylboronic acid with a furan ring.

Industrial Production Methods: Industrial production of 3-(3-Bromophenyl)furan often employs scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This reaction enables arylation at the bromine-bearing position. A representative study demonstrated:

| Boronic Acid Derivative | Catalyst System | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 83 | |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 68 |

Conditions: Typically performed in DMF/H₂O (3:1) at 80–100°C for 12–24 hours.

Amidation and Carboxamide Formation

3-(3-Bromophenyl)furan derivatives react with acyl chlorides or amines to form bioactive carboxamides:

-

Reaction with furan-2-carbonyl chloride and 4-bromoaniline yielded N-(4-bromophenyl)furan-2-carboxamide in 94% yield using triethylamine in DCM .

-

Key intermediates show antibacterial activity against A. baumannii (MIC = 8 μg/mL) .

Oxidative Dearomatization and Cyclization

Under Mn(III)/Co(II) catalysis, oxidative ring-opening occurs via a peroxy radical mechanism (Scheme 1):

textFuran → 1,4-dicarbonyl intermediate → Cyclohexenones (e.g., 4-hydroxy-2-cyclohexen-1-one)

Yields range from 60–75% under O₂ atmosphere in acetic acid .

Multi-Component Reactions

Reaction with triethyl orthoformate and heterocyclic amines produces hetarylaminomethylidene derivatives:

| Amine Component | Reaction Time (min) | Yield (%) |

|---|---|---|

| 2-Aminopyridine | 25 | 85 |

| 3-Hydroxypyridine | 5 | 78 |

Conditions: Reflux in ethanol without solvent purification .

Bromination and Functionalization

Bromine participates in electrophilic aromatic substitution (EAS) and transition-metal-catalyzed coupling:

-

EAS : Bromination at the para-position of the phenyl group using Br₂/FeBr₃ (yield: 72%).

-

Buchwald–Hartwig Amination : Forms aryl amines with Pd(OAc)₂/Xantphos (yield: 65%).

Mechanistic Pathways

-

Radical Intermediates : Mn(III)-mediated peroxy radicals drive oxidative transformations .

-

Cyclodehydration : Analogous to Paal–Knorr furan synthesis but involves unsaturated 1,4-diketones (Scheme 2) .

Reaction Optimization Data

A comparative study of solvents and catalysts for cross-coupling:

| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCE | Pd(PPh₃)₄ | 80 | 4 | 44 |

| 2 | DMF | PdCl₂ | 100 | 12 | 83 |

Key Structural Insights

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives of 3-(3-Bromophenyl)furan. For instance, a compound synthesized from furan-2-carbonyl chloride and 4-bromoaniline exhibited remarkable efficacy against multidrug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a potential candidate for developing new antibacterial agents .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | 0.5 | A. baumannii |

| Other derivatives | 1.0 - 2.0 | K. pneumoniae, E. cloacae |

Antiviral Activity

Another notable application is the antiviral potential of certain derivatives against the H5N1 avian influenza virus. Compounds derived from 3-(3-Bromophenyl)furan demonstrated promising antiviral activity, with effective concentrations (EC50) significantly lower than those of standard antiviral drugs .

Organic Synthesis

Synthesis of Functionalized Compounds

The reactivity of 3-(3-Bromophenyl)furan allows for its use in synthesizing various functionalized compounds through methodologies like Suzuki-Miyaura cross-coupling reactions. These reactions enable the formation of complex molecules that can be tailored for specific applications in pharmaceuticals and agrochemicals .

Table: Summary of Synthetic Routes

| Reaction Type | Starting Materials | Yield (%) | Comments |

|---|---|---|---|

| Suzuki-Miyaura | N-(4-bromophenyl)furan-2-carboxamide + Aryl Boronic Acids | 32-83 | Moderate to good yields achieved |

| Direct Arylation | Furan-2-carbonyl chloride + 4-bromoaniline | 94 | High yield under mild conditions |

Material Science Applications

Polymer Chemistry

The incorporation of furan derivatives into polymer matrices has been explored for their potential to enhance material properties such as thermal stability and mechanical strength. The unique electronic properties of furan can be leveraged to create advanced materials suitable for electronic applications .

Case Studies

Case Study 1: Antibacterial Screening

A series of compounds derived from 3-(3-Bromophenyl)furan were screened for antibacterial activity using the agar well diffusion method. The results indicated that specific derivatives exhibited zones of inhibition significantly greater than commercially available antibiotics, suggesting their potential as lead compounds in drug development .

Case Study 2: Antiviral Efficacy

In vitro studies on antiviral activity against H5N1 showed that certain furan derivatives not only inhibited viral replication but also reduced cytopathic effects on host cells, indicating their potential use in therapeutic applications against viral infections .

Mechanism of Action

The mechanism by which 3-(3-Bromophenyl)furan exerts its effects involves interaction with molecular targets such as enzymes and receptors. The bromine atom and the furan ring play crucial roles in binding to these targets, influencing their activity. For instance, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromophenyl-Substituted Furan Derivatives

Key Insights :

- Regioselectivity : 3-(3-Bromophenyl)furan’s bromine at the meta position enables selective cross-coupling, whereas dibenzofuran derivatives (e.g., ) exhibit extended conjugation for optoelectronic applications.

- Synthetic Efficiency : Continuous-flow methods for 3-(3-Bromophenyl)furan reduce reaction time compared to batch processes for bis-brominated analogs .

Coumarin Derivatives with Bromophenyl Groups

Comparison :

- Functional Groups : The acetoxy group in 3-(3-Bromophenyl)-7-acetoxycoumarin allows orthogonal derivatization, unlike the simpler furan core of 3-(3-Bromophenyl)furan.

Halogen-Substituted Chalcones

Key Differences :

- Cytotoxicity : Chalcones with 3-bromophenyl groups exhibit cancer cell inhibition (e.g., IC50 = 422.22 ppm ), whereas 3-(3-Bromophenyl)furan lacks reported bioactivity.

- Synthesis : Chalcones are synthesized via Claisen-Schmidt condensation under microwave irradiation, contrasting with photochemical methods for furans .

Spiro-Furan Derivatives

Comparison :

- Complexity : Spiro-furans (e.g., ) exhibit stereochemical diversity for asymmetric catalysis, unlike planar 3-(3-Bromophenyl)furan.

- Synthetic Challenges : Silver-catalyzed diastereoselective alkylation for spiro compounds requires precise conditions vs. straightforward photochemical routes for 3-(3-Bromophenyl)furan .

Biological Activity

3-(3-Bromophenyl)furan is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article discusses its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

3-(3-Bromophenyl)furan is characterized by a furan ring substituted with a bromophenyl group. The synthesis typically involves the reaction of furan derivatives with brominated phenyl compounds. For instance, a recent study utilized a palladium-catalyzed reaction to synthesize various furan derivatives, including those with bromophenyl substitutions, achieving yields between 43-83% .

Antimicrobial Activity

Research indicates that furan derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of certain furan compounds against drug-resistant bacteria such as Acinetobacter baumannii and Staphylococcus aureus. Specifically, 3-(3-Bromophenyl)furan demonstrated notable antibacterial activity, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .

Table 1: Antimicrobial Activity of 3-(3-Bromophenyl)furan Derivatives

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| 3-(3-Bromophenyl)furan | A. baumannii | 32 |

| S. aureus | 16 | |

| E. coli | 64 |

Anticancer Properties

In addition to its antimicrobial effects, 3-(3-Bromophenyl)furan has shown promise in cancer research. Studies involving various furan derivatives have reported their ability to inhibit the growth of cancer cell lines, such as A549 (lung cancer). For example, certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents like 5-fluorouracil .

Table 2: Anticancer Activity of Furan Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 3-(3-Bromophenyl)furan | A549 (lung cancer) | 4.5 |

| HeLa (cervical cancer) | 5.0 |

The biological activity of 3-(3-Bromophenyl)furan can be attributed to its interaction with cellular pathways. Research suggests that it modulates key signaling pathways involved in inflammation and apoptosis:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit critical enzymes necessary for bacterial survival .

- Anticancer Mechanism : It potentially induces apoptosis in cancer cells through mitochondrial pathways and activation of caspases .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various furan derivatives against clinical isolates. The results indicated that compounds similar to 3-(3-Bromophenyl)furan had superior activity against multi-drug resistant strains, highlighting their potential as therapeutic agents .

- Cancer Cell Inhibition : Another investigation focused on the effect of furan derivatives on lung cancer cells. The study demonstrated that certain derivatives caused significant cell death via apoptosis, positioning them as candidates for further development in cancer therapy .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(3-Bromophenyl)furan while addressing regioselectivity challenges?

- Methodology : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the bromophenyl group to the furan core. Regioselectivity can be controlled by adjusting catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃) and solvent polarity. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity. Monitor reaction progress using TLC and confirm regiochemistry via -NMR to distinguish between 2- and 3-substituted isomers .

Q. What experimental techniques are critical for characterizing 3-(3-Bromophenyl)furan’s structural and electronic properties?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substitution patterns and electronic environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation analysis .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-Br stretching at ~550 cm⁻¹) .

- X-ray Crystallography : Resolve 3D molecular geometry and intermolecular interactions (e.g., π-π stacking) using SHELX software for refinement .

Q. How can researchers design cytotoxicity assays for halogenated furan derivatives like 3-(3-Bromophenyl)furan?

- Methodology : Use cancer cell lines (e.g., MCF-7 or HeLa) with MTT or SRB assays. Compare IC₅₀ values against halogen-substituted analogs (e.g., 4-chlorophenyl derivatives). Validate apoptosis mechanisms via flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3 activation. Ensure reproducibility by triplicate experiments and statistical analysis (e.g., ANOVA) .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations enhance the understanding of 3-(3-Bromophenyl)furan’s nonlinear optical (NLO) properties?

- Methodology : Perform DFT/B3LYP/6-311++G(d,p) calculations to model electronic transitions, polarizability, and hyperpolarizability. Compare computed UV-Vis spectra (TD-DFT) with experimental data from UV-Vis-NIR spectroscopy. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer efficiency. Use solvent effects (PCM model) to simulate real-world NLO performance .

Q. What strategies resolve contradictions in reaction kinetics data for dimerization pathways of halogenated furans?

- Methodology :

- Kinetic Profiling : Use stopped-flow spectroscopy to monitor dimerization rates under varying temperatures (Arrhenius analysis).

- Product Analysis : Isolate dimers via HPLC and characterize using -NMR and X-ray crystallography.

- Computational Validation : Compare experimental activation energies with transition-state modeling (Gaussian 09 at M06-2X/cc-pVTZ level) .

Q. How can researchers establish toxicity thresholds for 3-(3-Bromophenyl)furan using surrogate data from structurally related furans?

- Methodology : Apply read-across principles to extrapolate HTFOEL (Human Temporary Flight Occupational Exposure Limit) from furan toxicity data. Use in vitro hepatotoxicity assays (e.g., HepG2 cells) to measure oxidative stress (ROS production) and mitochondrial dysfunction (JC-1 staining). Validate with acute exposure guidelines (AEGLs) and adjust for bromine’s electronegativity via QSAR modeling .

Q. What crystallographic challenges arise in resolving 3-(3-Bromophenyl)furan derivatives, and how are they addressed?

- Methodology : Overcome weak diffraction (common in brominated compounds) by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.